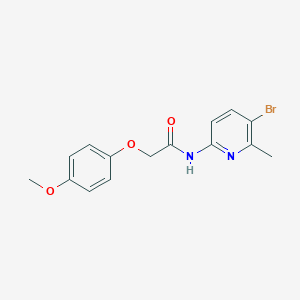![molecular formula C23H23N3O4 B250802 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B250802.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, also known as FPhPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide involves the inhibition of the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which leads to an increase in the levels of acetylcholine and other neurotransmitters in the brain. This results in improved cognitive function and memory retention.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects such as improved cognitive function, memory retention, and increased levels of acetylcholine and other neurotransmitters in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide in lab experiments is its potent inhibitory effects on the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a valuable tool for studying the regulation of neurotransmitter levels in the brain. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of various diseases, and the exploration of its potential as a tool for studying the regulation of neurotransmitter levels in the brain. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide involves the reaction between 4-(2-furoyl)-1-piperazine and 4-nitrophenyl 2-phenoxyacetate in the presence of a reducing agent such as zinc dust. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been studied for its potential applications in various areas of scientific research such as neuroscience, pharmacology, and biochemistry. It has been found to have potent inhibitory effects on the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Propriétés
Formule moléculaire |
C23H23N3O4 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H23N3O4/c27-22(17-30-20-5-2-1-3-6-20)24-18-8-10-19(11-9-18)25-12-14-26(15-13-25)23(28)21-7-4-16-29-21/h1-11,16H,12-15,17H2,(H,24,27) |
Clé InChI |
VRGTWCNPVZNOMN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CO4 |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






